Benzoic acid, 4-[[[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]thioxomethyl]amino]-, methyl ester
Description
This compound is a methyl ester derivative of benzoic acid, featuring a complex substituent at the 4-position of the benzene ring. The substituent comprises a thioxomethylamino group linked to a 3-(2-oxo-1-pyrrolidinyl)propyl chain.
Properties
IUPAC Name |
methyl 4-[3-(2-oxopyrrolidin-1-yl)propylcarbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-22-15(21)12-5-7-13(8-6-12)18-16(23)17-9-3-11-19-10-2-4-14(19)20/h5-8H,2-4,9-11H2,1H3,(H2,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJSLQROOCFHPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)NCCCN2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801139474 | |
| Record name | Methyl 4-[[[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]thioxomethyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801139474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794035 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
774554-08-4 | |
| Record name | Methyl 4-[[[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]thioxomethyl]amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=774554-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[[[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]thioxomethyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801139474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[[[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]thioxomethyl]amino]-, methyl ester typically involves multiple steps. One common approach is to start with benzoic acid and introduce the pyrrolidinyl group through a series of reactions involving amination and cyclization. The thioxomethyl group is then added using thiolation reactions. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester
The methyl ester group is susceptible to hydrolysis under acidic or basic conditions. For example:
Acidic Hydrolysis
In the presence of mineral acids (e.g., H<sub>2</sub>SO<sub>4</sub>), the ester undergoes protonation at the carbonyl oxygen, followed by nucleophilic attack by water to yield benzoic acid and methanol .
Basic Hydrolysis (Saponification)
Under alkaline conditions (e.g., NaOH), the ester forms a carboxylate salt and methanol. For instance, methyl benzoate hydrolyzes to sodium benzoate and methanol :
Reactivity of the Thiourea Moiety
The thiourea group (–NH–C(=S)–NH–) exhibits nucleophilic and metal-coordinating properties:
Alkylation Reactions
The sulfur atom can act as a nucleophile, reacting with alkyl halides to form thioether derivatives. For example, analogous thiourea compounds undergo alkylation at the sulfur atom under mild conditions .
Complexation with Metals
Thiourea derivatives often coordinate to transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>), forming stable complexes. This property is exploited in catalysis and material science .
Oxidation
Thiourea groups oxidize to urea derivatives or disulfides in the presence of oxidizing agents like H<sub>2</sub>O<sub>2</sub> or iodine .
Pyrrolidinone Ring Reactivity
The 2-oxo-pyrrolidinyl group may participate in:
Ring-Opening Reactions
Under strongly acidic or basic conditions, the lactam ring can hydrolyze to form a linear amino acid derivative. For example, pyrrolidinone hydrolyzes to γ-aminobutyric acid (GABA) analogs .
Hydrogen Bonding
The carbonyl group in pyrrolidinone acts as a hydrogen bond acceptor, influencing solubility and intermolecular interactions in crystallographic studies .
Thermal Stability
Methyl ester derivatives like methyl benzoate decompose at elevated temperatures (>200°C), producing CO<sub>2</sub> and aromatic hydrocarbons . The thiourea linkage may further lower thermal stability due to sulfur-related degradation pathways .
Scientific Research Applications
Pharmaceutical Applications
- Antibacterial Activity :
- Anti-inflammatory Effects :
- Anticancer Potential :
- Neuroprotective Properties :
Chemical Synthesis
The synthesis of 4-[[[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]thioxomethyl]amino]-, methyl ester involves several steps that include the formation of key intermediates from readily available starting materials. Efficient synthetic routes are crucial for producing this compound for research and therapeutic applications.
Case Studies
-
Antibacterial Efficacy Study :
- A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at low concentrations, indicating its potential as a broad-spectrum antibacterial agent.
-
Inflammation Model :
- In animal models of inflammation, administration of the compound resulted in significant reductions in markers of inflammation compared to control groups, highlighting its therapeutic potential.
-
Cancer Cell Line Testing :
- Testing against multiple cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, suggesting it could be developed into a therapeutic agent for cancer treatment.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[[[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]thioxomethyl]amino]-, methyl ester involves its interaction with specific molecular targets. The pyrrolidinyl group may interact with enzymes or receptors, while the thioxomethyl group could participate in redox reactions. These interactions can modulate biological pathways and produce therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Comparisons:
Heterocyclic Diversity :
- The target compound and Analog 1 both incorporate pyrrolidinyl groups, but Analog 1 adds a piperidine ring and a trifluoromethylphenyl group, likely enhancing lipophilicity and metabolic stability .
- Analog 2 replaces the thioxomethyl group with a hydroxylated piperidinylpropionamido chain, improving water solubility via the hydrochloride salt .
Electron-Withdrawing vs. In contrast, Analog 3 and Analog 4 feature electron-donating methoxy groups, which may stabilize aromatic systems or modulate receptor binding .
The target compound’s thioamide bond may confer protease resistance compared to amide-containing analogs . Analog 2’s hydroxyl group and salt form make it suitable for aqueous formulations, contrasting with the target compound’s ester-dominated hydrophobicity .
Synthetic Accessibility: The target compound requires multi-step synthesis due to its thioamide and pyrrolidinone moieties. In contrast, Analog 4’s Schiff base formation is a simpler one-step reaction under mild conditions .
Biological Activity
Benzoic acid, 4-[[[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]thioxomethyl]amino]-, methyl ester is a complex organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure includes a benzoic acid moiety linked to a thioxomethyl group and a pyrrolidine derivative, which may contribute to its biological activities. Its molecular formula is .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Benzoic acid derivatives are known for their ability to inhibit the growth of bacteria, yeasts, and molds. The proposed mechanism involves the disruption of microbial cell membranes and interference with metabolic processes.
- Case Study : A study demonstrated that benzoic acid derivatives effectively inhibited the growth of various foodborne pathogens, making them suitable for use as food preservatives .
-
Neuroprotective Effects
- Compounds containing pyrrolidine structures have been investigated for their neuroprotective properties. Research indicates that they may modulate neurotransmitter systems and exhibit anticonvulsant effects.
- Case Study : In a study involving animal models, a related pyrrolidine derivative showed significant anticonvulsant activity, suggesting potential for treating neurological disorders such as epilepsy .
-
Anti-inflammatory Properties
- Some benzoic acid derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes.
- Research Findings : A recent investigation highlighted that certain benzoic acid derivatives reduced levels of TNF-alpha and IL-6 in vitro, indicating anti-inflammatory potential .
The biological effects of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to penetrate microbial membranes, leading to cell lysis.
- Enzyme Inhibition : The thioxomethyl group may interact with specific enzymes involved in metabolic pathways, inhibiting their activity.
- Neurotransmitter Modulation : The pyrrolidine component may influence neurotransmitter release and uptake, contributing to its neuroprotective effects.
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound?
Answer:
The compound’s synthesis involves multi-step reactions due to its complex substituents:
- Step 1: Prepare the pyrrolidinylpropylamine intermediate via nucleophilic substitution of 3-(2-oxopyrrolidin-1-yl)propylamine with thiourea derivatives .
- Step 2: Introduce the thioxomethylamino group by reacting the intermediate with carbon disulfide under alkaline conditions, followed by coupling with methyl 4-aminobenzoate .
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (≥95%) .
Key Considerations:
- Optimize reaction pH (8–10) to avoid hydrolysis of the thioamide group.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .
Basic: What analytical techniques are critical for structural characterization?
Answer:
Table 1: Primary Characterization Methods
Methodological Note: Cross-validate NMR shifts with computational models (e.g., DFT) to resolve ambiguities in crowded spectral regions .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from:
- Impurity profiles: Trace thiol byproducts (e.g., from incomplete coupling) may interfere with assays. Use LC-MS to quantify impurities (e.g., <0.5% per ICH guidelines) .
- Assay conditions: Test solubility in DMSO/PBS mixtures (≥10 mM) to avoid aggregation artifacts. Include positive controls (e.g., known thioamide inhibitors) to calibrate activity .
- Receptor specificity: Perform competitive binding assays with structural analogs (e.g., ’s pyrrolidine derivatives) to confirm target selectivity .
Advanced: How to assess stability under varying experimental conditions?
Answer:
Table 2: Stability Study Design
Key Findings:
- Store at –20°C under desiccation to extend shelf life (>12 months) .
- Aqueous solutions (pH 7.4) degrade by ~15% in 72 hrs; use freshly prepared solutions for bioassays .
Advanced: How to address steric hindrance in functionalization reactions?
Answer:
The pyrrolidinylpropyl group introduces steric bulk, complicating further derivatization:
- Solvent selection: Use polar aprotic solvents (DMF, DMSO) to enhance reagent accessibility .
- Catalysis: Employ Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl modifications without disrupting the thioamide .
- Computational modeling: Predict reactive sites using molecular docking (e.g., AutoDock Vina) to prioritize synthetic routes .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles; avoid inhalation (use fume hood) .
- First aid: For skin contact, wash with soap/water; for ingestion, administer activated charcoal .
- Disposal: Incinerate as hazardous waste (OSHA Category 4 oral toxicity) .
Advanced: How to evaluate solubility for in vitro/in vivo studies?
Answer:
Methodology:
- Phase solubility: Shake-flask method in PBS (pH 7.4) at 25°C; quantify via UV-Vis (λmax ~270 nm) .
- Co-solvents: Test cyclodextrin inclusion complexes (e.g., β-CD) to enhance aqueous solubility (>2 mg/mL) .
- LogP determination: Use reversed-phase HPLC (C18 column) to estimate partition coefficient (~3.2 predicted) .
Advanced: How to design SAR studies for optimizing bioactivity?
Answer:
Structural Modifications:
- Replace the pyrrolidinyl group with piperidine () to assess ring size impact .
- Substitute the methyl ester with ethyl or benzyl esters ( ) to study lipophilicity-activity relationships .
Assay Design:
- Use isogenic cell lines to isolate target-specific effects.
- Compare IC₅₀ values against analogs (e.g., ’s thiazolidinones) to identify critical functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
